2-Fluoro-6-methoxy-4-methylaniline CAS 217314-46-0 properties
2-Fluoro-6-methoxy-4-methylaniline CAS 217314-46-0 properties
An In-Depth Technical Guide to 2-Fluoro-6-methoxy-4-methylaniline (CAS 217314-46-0)[1]
Abstract 2-Fluoro-6-methoxy-4-methylaniline (CAS 217314-46-0) is a specialized trisubstituted aniline derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—combining an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a methyl handle—imparts distinct electronic and steric properties to the aromatic ring. These features make it a valuable scaffold for optimizing the metabolic stability and binding affinity of bioactive molecules, particularly in the development of kinase inhibitors and herbicide active ingredients. This guide details its physicochemical properties, synthetic methodologies, reactivity profiles, and safety protocols.
Chemical Identity & Structural Analysis[2][3][4]
The compound is an aniline derivative characterized by a "push-pull" electronic system modulated by the ortho-fluoro and ortho-methoxy substituents.
| Property | Detail |
| CAS Number | 217314-46-0 |
| IUPAC Name | 2-Fluoro-6-methoxy-4-methylaniline |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight | 155.17 g/mol |
| SMILES | Cc1cc(F)c(N)c(OC)c1 |
| InChI Key | DSHMBLZRIRPXEW-UHFFFAOYSA-N |
Structural Insights:
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Electronic Effects: The fluorine atom at position 2 exerts a strong inductive withdrawing effect (-I), lowering the pKa of the aniline nitrogen compared to unsubstituted aniline. Conversely, the methoxy group at position 6 acts as a resonance donor (+R), though its steric bulk may twist the amino group slightly out of planarity.
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Metabolic Stability: The fluorine substituent blocks a key site of metabolic oxidation (P450-mediated hydroxylation), a common strategy in medicinal chemistry to extend the half-life of drug candidates.
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Steric Environment: The 2,6-disubstitution pattern creates a sterically crowded environment around the amino group, which can influence the kinetics of nucleophilic attacks (e.g., amide coupling) and improve selectivity in downstream reactions.
Physicochemical Properties[2][3][4][5][6][7][8]
Note: Experimental values for this specific isomer are sparse in open literature.[2][3][4] The data below represents high-confidence predicted values based on structure-activity relationship (SAR) models of similar trisubstituted anilines.
| Property | Value (Predicted/Typical) | Context |
| Appearance | Off-white to pale brown solid/oil | Anilines oxidize readily upon air exposure. |
| Melting Point | 35–45 °C | Low-melting solid due to asymmetry. |
| Boiling Point | 235–245 °C (at 760 mmHg) | High boiling point typical of polar aromatics. |
| Density | 1.15 ± 0.05 g/cm³ | Denser than water due to fluorination. |
| pKa (Conjugate Acid) | ~3.2 – 3.8 | Less basic than aniline (pKa 4.6) due to F-withdrawal. |
| LogP | 1.9 – 2.1 | Moderate lipophilicity; suitable for CNS drug scaffolds. |
| Solubility | DMSO, Methanol, DCM | Low water solubility; soluble in organic solvents. |
Synthesis & Manufacturing
While direct isolation recipes are proprietary, the most chemically robust route for synthesizing CAS 217314-46-0 involves a Nucleophilic Aromatic Substitution (SₙAr) strategy starting from a difluoro-nitro precursor. This method ensures high regioselectivity.
Proposed Synthetic Route (SₙAr Strategy)
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Nitration: Nitration of 3,5-difluorotoluene yields 2,6-difluoro-4-methylnitrobenzene . The methyl group directs ortho, and the fluorines direct ortho/para, favoring the position between the two fluorines.
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Methoxylation (SₙAr): Reaction with sodium methoxide (NaOMe) in methanol. The nitro group activates the ring for nucleophilic attack. The methoxide displaces one fluorine atom.
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Critical Control: Stoichiometry must be controlled to prevent bis-substitution.
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Reduction: The resulting 2-fluoro-6-methoxy-4-methylnitrobenzene is reduced to the aniline using catalytic hydrogenation (H₂/Pd-C) or iron/acid reduction (Fe/NH₄Cl).
Caption: Figure 1. Proposed regioselective synthesis via nucleophilic aromatic substitution and reduction.
Reactivity & Functionalization[3]
As a nucleophilic aniline, CAS 217314-46-0 serves as a versatile building block. However, the flanking fluorine and methoxy groups reduce the nucleophilicity of the amine nitrogen, often requiring forcing conditions or highly reactive electrophiles.
Key Transformations:
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Amide Coupling: Reacts with acid chlorides or carboxylic acids (with coupling agents like HATU/EDC) to form amides. Used extensively in generating kinase inhibitor scaffolds.
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Sandmeyer Reaction: Diazotization with NaNO₂/HCl allows conversion to a diazonium salt, which can be displaced by halides (Cl, Br, I) or cyano groups, enabling further diversification.
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Heterocycle Formation: Condensation with isocyanates or isothiocyanates yields ureas or thioureas, precursors to benzimidazoles or quinazolines.
Caption: Figure 2. Functionalization pathways for medicinal chemistry applications.
Applications in Drug Development[3][5][6][9]
This specific aniline motif is highly relevant in Medicinal Chemistry for "Scaffold Hopping" and "Lead Optimization":
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Kinase Inhibitors: The 2-fluoro-6-methoxy pattern mimics the substitution found in several FDA-approved kinase inhibitors (e.g., EGFR or VEGFR targeting agents). The fluorine atom can form intramolecular hydrogen bonds or favorable electrostatic interactions within the ATP-binding pocket of enzymes.
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Bioisosterism: The methoxy group serves as a hydrogen bond acceptor, while the methyl group fills hydrophobic pockets. The combination is often used to replace larger, more lipophilic groups to improve solubility without sacrificing potency.
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Agrochemicals: Fluorinated anilines are key intermediates in the synthesis of next-generation herbicides, where metabolic stability in plants and soil is required.
Handling, Safety & Analytics
Safety Profile (GHS Classification):
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Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled. Like most anilines, it carries a risk of Methemoglobinemia (interference with oxygen transport in blood).
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Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
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PPE: Handle only in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.
Analytical Characterization:
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¹H NMR (DMSO-d₆):
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Amino protons (-NH₂): Broad singlet, δ ~4.5–5.0 ppm.
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Aromatic protons: Two doublets or a multiplet (coupling with F) around δ 6.3–6.6 ppm.
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Methoxy (-OCH₃): Singlet, δ ~3.7–3.8 ppm.
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Methyl (-CH₃): Singlet, δ ~2.1–2.2 ppm.
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive (store in amber vials).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43438081, 2-[(2-Fluorophenyl)methoxy]-6-methylaniline. (Note: Isomer distinction is critical; general aniline properties derived from class data). Link
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Sigma-Aldrich (2024). Safety Data Sheet for Fluorinated Anilines. (General safety protocols for fluoro-methyl-anilines). Link
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ChemicalBook (2024). 2-Fluoro-6-methoxy-4-methylaniline Properties and Supplier Data. Link
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BenchChem (2025). Technical Guide to Fluoro-Methoxy-Anilines in Synthesis. Link
